6-Amino-2-thiouracil-13C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

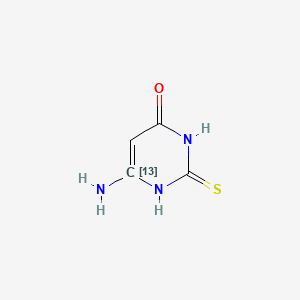

6-Amino-2-thiouracil-13C is a stable isotope-labeled compound, which is a derivative of 6-Amino-2-thiouracil. This compound is characterized by the presence of a carbon-13 isotope, which is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is C3¹³CH5N3OS, and it has a molecular weight of 162.18 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-thiouracil-13C typically involves the incorporation of the carbon-13 isotope into the molecular structure of 6-Amino-2-thiouracil. One common method is the reaction of thiourea with carbon-13 labeled cyanamide under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-thiouracil-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfide derivatives.

Reduction: Reduction reactions can convert it into corresponding thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

6-Amino-2-thiouracil-13C has been investigated for its potential as an anticancer agent. Recent studies have identified several derivatives that exhibit significant inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overactive in cancer cells.

- Case Study: HDAC Inhibitors

A study synthesized new uracil and thiouracil derivatives, including this compound, which were tested against various cancer cell lines (MCF-7, HepG2, HCT-116). The most potent derivative demonstrated an IC50 value of 0.05 µg/mL against HDAC1, showing promising cytotoxic activity and the ability to induce apoptosis in cancer cells .

| Compound | HDAC1 IC50 (µg/mL) | Apoptotic Effect (%) |

|---|---|---|

| 5m | 0.05 | 37.59 |

| Trichostatin A | 0.0349 | N/A |

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess significant antibacterial activity.

- Case Study: Antibacterial Testing

New compounds derived from 6-amino-2-thiouracil were tested for their antibacterial efficacy. The results showed that all tested compounds exhibited activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Thyroid Hormone Metabolism

The compound has been explored for its role in thyroid hormone metabolism, particularly its ability to inhibit deiodinase enzymes responsible for the activation and deactivation of thyroid hormones.

- Case Study: Inhibition Studies

Several derivatives of 6-amino-2-thiouracil were synthesized and tested for their inhibition of inner-ring iodothyronine deiodinase from human placenta. Notably, some compounds showed stronger inhibition than the standard deiodinase inhibitor, indicating their potential use in enhancing thyroid hormone availability .

Synthetic Applications

This compound serves as a valuable precursor in the synthesis of various chemical entities due to its reactive functional groups.

- Case Study: Synthesis of Derivatives

The compound has been utilized in synthesizing novel glycosides and other derivatives through reactions with different functional groups. For instance, reactions involving chloroacetic acid yielded significant products that can be further modified for various applications .

Photographic Emulsions

Interestingly, derivatives of 6-amino-2-thiouracil have found applications as stabilizers in photographic emulsions due to their chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-Amino-2-thiouracil-13C involves its interaction with specific molecular targets. In biological systems, it acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity . Additionally, it exhibits antimicrobial activity by interfering with the synthesis of nucleic acids in microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Amino-2-thiouracil: The non-labeled version of the compound.

6-Amino-1-methyl-2-thiouracil: A methylated derivative with similar properties.

5-Arylmethyl-enebis(1-methyl-6-amino-2-thiouracils): Derivatives with arylmethyl groups.

Uniqueness

6-Amino-2-thiouracil-13C is unique due to its carbon-13 isotope labeling, which makes it particularly valuable in research applications requiring stable isotopes. This labeling allows for precise tracking and analysis in metabolic studies and other biochemical research, providing insights that are not possible with non-labeled compounds .

Biologische Aktivität

6-Amino-2-thiouracil-13C is a carbon-13 isotopically labeled derivative of 6-amino-2-thiouracil, a compound known for its biological activity, particularly as an antithyroid agent. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and applications in scientific research.

The primary biological activity of this compound is attributed to its role as an antithyroid agent . It inhibits the enzyme thyroid peroxidase , which is essential for the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). By inhibiting this enzyme, this compound reduces the production of these hormones, leading to decreased thyroid activity and providing therapeutic effects in conditions like hyperthyroidism.

Pharmacological Properties

The compound exhibits several pharmacological activities:

- Antimicrobial Activity : Research indicates that derivatives of thiouracil compounds, including 6-Amino-2-thiouracil, possess antibacterial and antifungal properties. These compounds have been shown to be effective against various pathogens, making them potential candidates for antimicrobial therapies .

- Anticancer Potential : Some studies suggest that thiouracil derivatives may also exhibit anticancer properties, although specific research on this compound in this context is limited .

Research Applications

Due to its stable carbon isotope labeling, this compound is widely used in various scientific fields:

- Metabolic Studies : The compound is employed in metabolic tracing studies to understand biochemical pathways involving thyroid hormones.

- Analytical Chemistry : It serves as a precursor for synthesizing labeled compounds used as analytical standards in various assays.

- Pharmacological Research : Investigations into the pharmacodynamics and pharmacokinetics of thiouracil derivatives often utilize this compound to elucidate their mechanisms and effects in biological systems .

Comparative Analysis with Similar Compounds

A comparison with other related compounds highlights the unique properties of this compound:

| Compound | Antithyroid Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 6-Amino-2-thiouracil | Yes | Moderate | Non-labeled version |

| 6-Amino-1-methyl-2-thiouracil | Yes | Moderate | Methylated derivative |

| 5-Arylmethyl-enebis(1-methyl-6-amino-2-thiouracils) | Yes | Variable | Contains arylmethyl groups |

| This compound | Yes | Potential | Stable carbon isotope labeled |

Case Studies

Several studies have investigated the biological activity of thiouracil derivatives, providing insights into their therapeutic potential:

- Antimicrobial Studies : A study demonstrated that certain pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens. The results suggested that structural modifications could enhance their efficacy .

- Thyroid Function Studies : Research on the efficacy of thiouracil derivatives in managing hyperthyroidism showed that compounds like 6-Amino-2-thiouracil effectively reduced thyroid hormone levels in animal models, supporting their use in clinical settings .

Eigenschaften

IUPAC Name |

6-amino-2-sulfanylidene-(613C)1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYYRKDBDBILSD-VQEHIDDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[13C](NC(=S)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.